molecular formula C10H12N4O5 B12361840 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

Cat. No.: B12361840
M. Wt: 268.23 g/mol
InChI Key: GLWKIMRUECDRDP-XXWJQXOGSA-N
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a nucleoside analog, which is a structural component of nucleic acids like DNA and RNA. This compound is known for its significant role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .

Scientific Research Applications

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

  • Adenosine
  • Guanosine
  • Cytidine
  • Thymidine

Uniqueness

What sets 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one apart is its specific structure, which allows it to interact uniquely with biological molecules. Its hydroxyl groups and purine base confer distinct chemical properties that make it valuable in various research and therapeutic applications .

Properties

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2/t4-,5?,6-,7-,10-/m1/s1

InChI Key

GLWKIMRUECDRDP-XXWJQXOGSA-N

Isomeric SMILES

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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